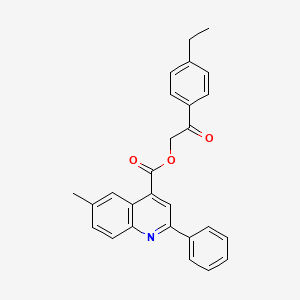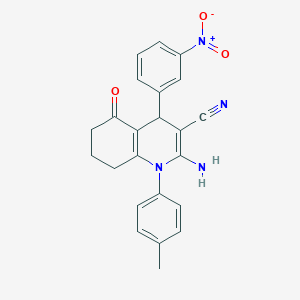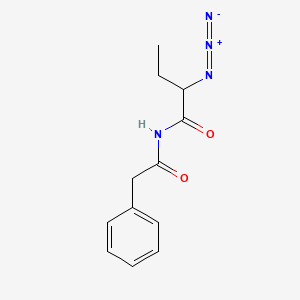
5-Bromo-2-(1H-pyrazol-1-YL)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1H-pyrazol-1-yl)thiazole: is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)thiazole typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions . The reaction is often facilitated by the use of N-bromosuccinimide (NBS) as a brominating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(1H-pyrazol-1-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole and pyrazole rings can participate in redox reactions.
Cyclization Reactions: The compound can form more complex ring structures through cyclization.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the functional groups on the thiazole and pyrazole rings.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(1H-pyrazol-1-yl)thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies .
Biology and Medicine: It has been studied for its antimicrobial, antifungal, and antitumor properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(1H-pyrazol-1-yl)thiazole involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways and targets depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-Bromo-5-(1H-pyrazol-1-yl)thiazole
- 5-Bromo-2-(1H-pyrrol-1-yl)thiazole
- 4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine
Comparison: 5-Bromo-2-(1H-pyrazol-1-yl)thiazole is unique due to the presence of both a bromine atom and a pyrazole ring, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
Fórmula molecular |
C6H4BrN3S |
|---|---|
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
5-bromo-2-pyrazol-1-yl-1,3-thiazole |
InChI |
InChI=1S/C6H4BrN3S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H |
Clave InChI |
LCDPHNRDQSNOFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)
![7-(4-chlorobenzyl)-8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048861.png)
![(5E)-3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12048862.png)
![2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12048868.png)



![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)




